11alfa-Hidroxicanrenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

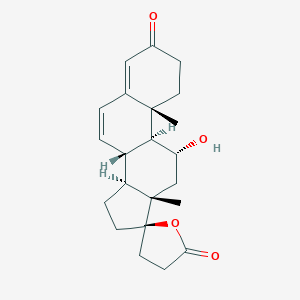

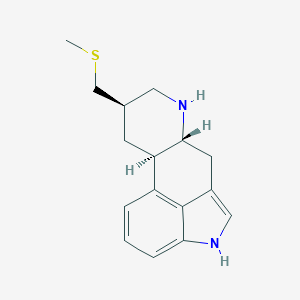

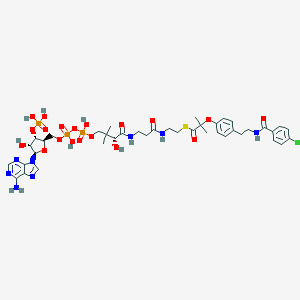

11alpha-Hydroxycanrenone is a steroidal compound with the molecular formula C22H28O4. It is a key intermediate in the synthesis of eplerenone, a drug used to treat high blood pressure and heart failure. This compound is derived from canrenone through a hydroxylation process at the 11-alpha position.

Aplicaciones Científicas De Investigación

11alpha-Hydroxycanrenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.

Biology: The compound is studied for its role in cellular processes and its interaction with biological molecules.

Medicine: As a key intermediate in the synthesis of eplerenone, it is crucial for developing treatments for cardiovascular diseases.

Industry: The compound is used in the production of pharmaceuticals and other steroid-based products.

Análisis Bioquímico

Biochemical Properties

11alpha-Hydroxycanrenone is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P450 monooxygenase, which catalyzes the hydroxylation of Canrenone to produce 11alpha-Hydroxycanrenone . This interaction is crucial for the synthesis of Eplerenone, as it enhances the pharmacological activity of the compound. Additionally, 11alpha-Hydroxycanrenone interacts with other biomolecules, such as transport proteins, which facilitate its movement within the cell.

Cellular Effects

11alpha-Hydroxycanrenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure and fluid balance . By blocking aldosterone receptors, 11alpha-Hydroxycanrenone helps in reducing blood pressure and preventing fluid retention. This compound also impacts gene expression by modulating the activity of transcription factors involved in the regulation of cardiovascular functions.

Molecular Mechanism

The molecular mechanism of 11alpha-Hydroxycanrenone involves its binding interactions with specific biomolecules. It binds to aldosterone receptors, inhibiting their activity and preventing the effects of aldosterone on the cardiovascular system . This inhibition leads to a decrease in sodium and water retention, thereby reducing blood pressure. Additionally, 11alpha-Hydroxycanrenone modulates the activity of cytochrome P450 enzymes, which are involved in its synthesis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11alpha-Hydroxycanrenone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 11alpha-Hydroxycanrenone is relatively stable under controlled conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its efficacy in reducing blood pressure and preventing fluid retention, without significant adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of 11alpha-Hydroxycanrenone vary with different dosages in animal models. At lower doses, it effectively reduces blood pressure and prevents fluid retention without causing significant side effects . At higher doses, it may lead to toxic effects, such as electrolyte imbalances and renal dysfunction. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

11alpha-Hydroxycanrenone is involved in several metabolic pathways, including its synthesis and degradation. The primary metabolic pathway involves the hydroxylation of Canrenone by cytochrome P450 monooxygenase to produce 11alpha-Hydroxycanrenone . This compound is further metabolized by other enzymes, leading to the formation of various metabolites that are excreted from the body. The involvement of 11alpha-Hydroxycanrenone in these pathways highlights its significance in the overall metabolism of steroidal compounds.

Transport and Distribution

The transport and distribution of 11alpha-Hydroxycanrenone within cells and tissues are facilitated by specific transport proteins. These proteins help in the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of 11alpha-Hydroxycanrenone is crucial for its therapeutic effects, as it needs to reach the aldosterone receptors to exert its action.

Subcellular Localization

11alpha-Hydroxycanrenone is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and the nucleus, where it interacts with aldosterone receptors and other biomolecules . The subcellular localization of 11alpha-Hydroxycanrenone is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell. This localization is essential for its function, as it ensures that the compound reaches its target sites to exert its therapeutic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 11alpha-Hydroxycanrenone is primarily synthesized through the microbial transformation of canrenone. The process involves the use of fungi such as Aspergillus ochraceus, which hydroxylates canrenone at the 11-alpha position. The reaction conditions typically include the use of oxygen-enriched air and dimethyl sulfoxide (DMSO) as a co-solvent to increase substrate solubility .

Industrial Production Methods: The industrial production of 11alpha-Hydroxycanrenone involves optimizing the biotransformation process to achieve high selectivity and yield. This includes the use of specific fermentation media and conditions to enhance the activity of the microbial cells. The process is designed to be cost-effective and environmentally friendly, with minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions: 11alpha-Hydroxycanrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other steroidal derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are common.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of 11alpha-Hydroxycanrenone, which are used as intermediates in the synthesis of other pharmaceutical compounds .

Mecanismo De Acción

The mechanism of action of 11alpha-Hydroxycanrenone involves its conversion into eplerenone, which acts as a selective aldosterone receptor antagonist. This interaction blocks the effects of aldosterone, a hormone that increases blood pressure by causing the kidneys to retain sodium and water. By inhibiting aldosterone, eplerenone helps to lower blood pressure and reduce the risk of heart failure .

Comparación Con Compuestos Similares

Canrenone: The precursor to 11alpha-Hydroxycanrenone, used in the synthesis of eplerenone.

Spironolactone: Another aldosterone antagonist with similar therapeutic effects but different side effect profiles.

Eplerenone: The final product synthesized from 11alpha-Hydroxycanrenone, used to treat high blood pressure and heart failure.

Uniqueness: 11alpha-Hydroxycanrenone is unique due to its specific hydroxylation at the 11-alpha position, which is crucial for the synthesis of eplerenone. This specific modification enhances the compound’s selectivity and efficacy as an aldosterone antagonist .

Propiedades

Número CAS |

192569-17-8 |

|---|---|

Fórmula molecular |

C22H28O4 |

Peso molecular |

356.5 g/mol |

Nombre IUPAC |

(10R,13S,17S)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H28O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h3-4,11,15-17,19,24H,5-10,12H2,1-2H3/t15?,16?,17?,19?,20-,21-,22-/m0/s1 |

Clave InChI |

RJTDWMKVQUPGSY-ZZAKNFCKSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C=C1C=CC3C2C(C[C@]4(C3CC[C@]45CCC(=O)O5)C)O |

SMILES |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |

SMILES canónico |

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O |

Apariencia |

Powder |

Pictogramas |

Health Hazard; Environmental Hazard |

Sinónimos |

(11α,17α)-11,17-Dihydroxy-3-oxopregna-4,6-diene-21-carboxylic Acid γ-Lactone; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)

![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)